![molecular formula C18H11F3N2O3 B2379810 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 956781-81-0](/img/structure/B2379810.png)

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

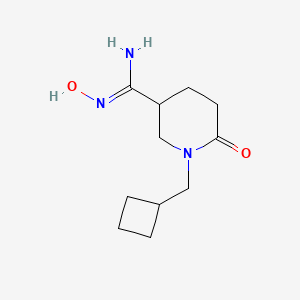

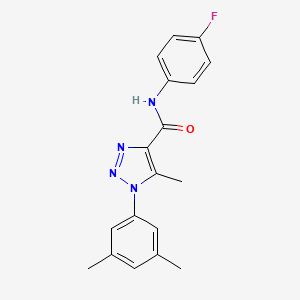

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone, also known as 5-BPMP, is an organic compound that has been studied extensively due to its potential applications in organic synthesis and medicinal chemistry. 5-BPMP has been found to possess a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory properties. Additionally, 5-BPMP has been shown to have potential applications in the treatment of cancer, as well as in the development of novel drug delivery systems.

Scientific Research Applications

Anticancer Activity

The benzodioxole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting their potential as lead structures for further optimization .

Antitubulin Properties

The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules, composed of tubulin proteins, are a key target for anticancer agents. Compounds that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure have shown promise. The benzodioxole-based compound could potentially interact with microtubules, leading to mitotic blockade and apoptosis in cancer cells .

Antiparasitic Applications

While specific studies on this compound are limited, the benzodioxole scaffold has been explored for antiparasitic drug development. Leveraging abundant and easily available natural products, researchers aim to synthesize novel molecules with potential antiparasitic activity. Further investigations could reveal whether this compound exhibits efficacy against parasitic infections .

properties

IUPAC Name |

[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O3/c19-18(20,21)13-3-1-2-12(8-13)17(24)23-14(6-7-22-23)11-4-5-15-16(9-11)26-10-25-15/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLHBWBNXRQULM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)

![2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2379733.png)

![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)

![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)

![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)

![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)